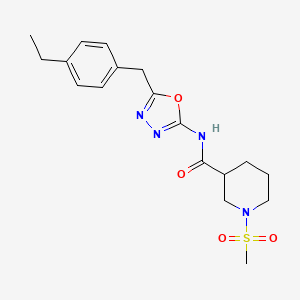![molecular formula C7H6OS2 B14131564 trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide: is a chiral sulfone compound. It is known for its application in the synthesis of dorzolamide, a medication used to lower intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thieno[2,3-B]thiopyran ring system .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including dorzolamide. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and enzyme activity. Its chiral nature allows for the exploration of stereospecific interactions in biological systems .
Medicine: As a precursor to dorzolamide, the compound plays a crucial role in the treatment of glaucoma and ocular hypertension.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves its interaction with specific molecular targets. In the case of dorzolamide synthesis, the compound acts as a key intermediate, facilitating the formation of the active pharmaceutical ingredient. The molecular pathways involved include enzyme inhibition and modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
- (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-7,7-dioxide
- N-[(4S,6S)-6-METHYL-7,7-DIOXO-5,6-DIHYDRO-4H-THIENO[2,3-B]THIOPYRAN-4-YL]ACETAMIDE
- (4S,6S)-N-Ethyl-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-4-amine 7,7-dioxide
Uniqueness: The uniqueness of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide lies in its chiral structure and its role as a key intermediate in the synthesis of dorzolamide. Its specific stereochemistry and reactivity make it distinct from other similar compounds, providing unique advantages in pharmaceutical and industrial applications .
Propriétés
Formule moléculaire |
C7H6OS2 |
|---|---|
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
4H-thieno[2,3-b]thiopyran-4-ol |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4,6,8H |
Clé InChI |
BHZGVRVKCXIISZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C(C1O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
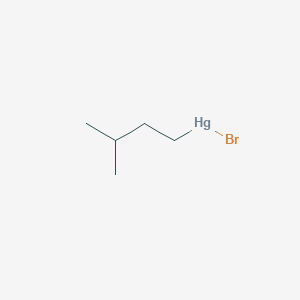
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
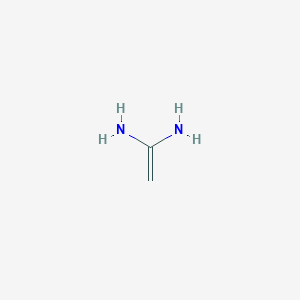

![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
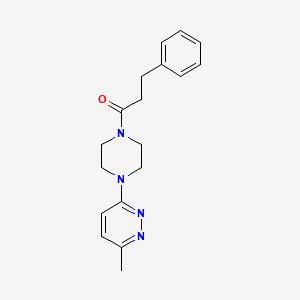
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
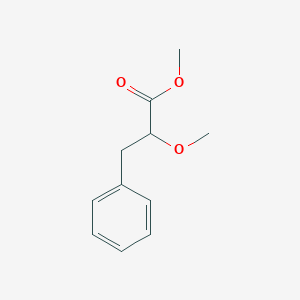
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
